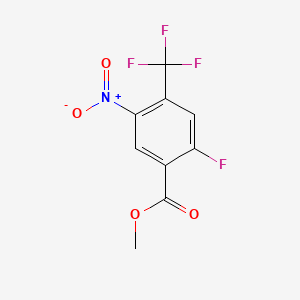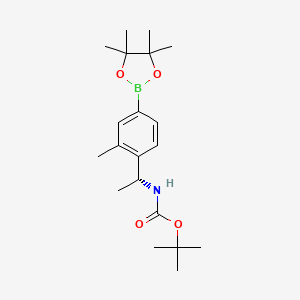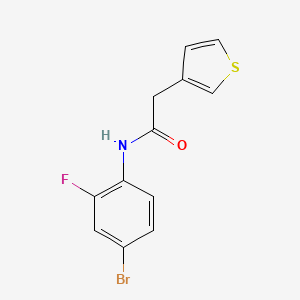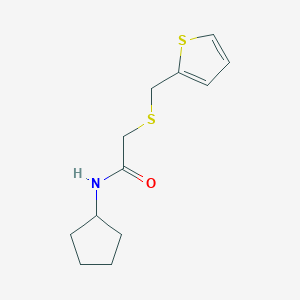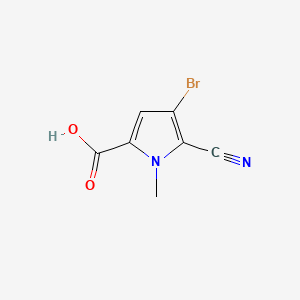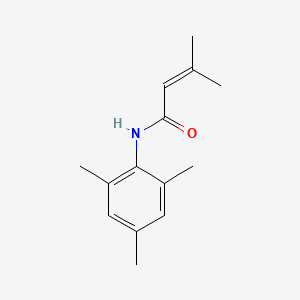
1,1'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole) is a complex organic compound that features a fluorene core substituted with two triazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole) typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dimethylfluorene, which is reacted with appropriate triazole precursors.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing industrial purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole) can undergo various chemical reactions, including:
Substitution Reactions: The triazole rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazole derivatives.
Applications De Recherche Scientifique
1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole) has several scientific research applications:
Materials Science: It is used as a building block for the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Chemical Sensors: It can be employed in the development of chemical sensors due to its ability to interact with various analytes.
Mécanisme D'action
The mechanism of action of 1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole) involves its interaction with specific molecular targets. The triazole rings can coordinate with metal ions, making the compound useful in catalysis and coordination chemistry. The fluorene core provides a rigid framework that enhances the compound’s stability and electronic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole): This compound is similar in structure but features carbazole rings instead of triazole rings.
2,7-Dibromo-9,9-dimethylfluorene: Another related compound, used as a precursor in various synthetic routes.
Uniqueness
1,1’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1H-1,2,4-triazole) is unique due to the presence of triazole rings, which impart distinct electronic and coordination properties. This makes it particularly valuable in applications requiring specific interactions with metal ions and other molecules .
Propriétés
Formule moléculaire |
C19H16N6 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-[9,9-dimethyl-7-(1,2,4-triazol-1-yl)fluoren-2-yl]-1,2,4-triazole |
InChI |
InChI=1S/C19H16N6/c1-19(2)17-7-13(24-11-20-9-22-24)3-5-15(17)16-6-4-14(8-18(16)19)25-12-21-10-23-25/h3-12H,1-2H3 |
Clé InChI |
UBNGHHIBMBKNHX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)N3C=NC=N3)C4=C1C=C(C=C4)N5C=NC=N5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B14907637.png)
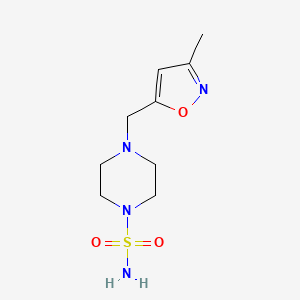
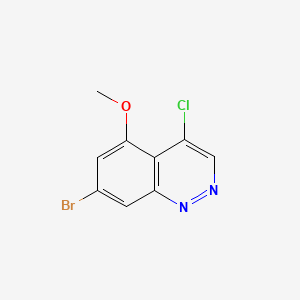
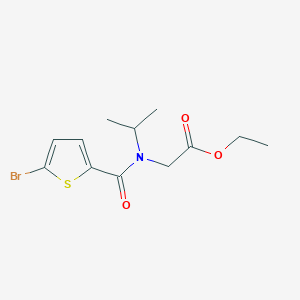
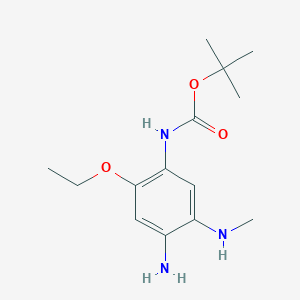

![n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)cyclopropanecarboxamide](/img/structure/B14907680.png)
